molecular formula C18H21N3O B2532782 N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine CAS No. 630091-94-0

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2532782
CAS No.: 630091-94-0
M. Wt: 295.386
InChI Key: LEFDSVRFFPUBQY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted with an isopropyl group at position 1 and a 2-ethoxyphenyl moiety via an amine at position 2. The ethoxyphenyl group introduces distinct electronic and steric effects, influencing solubility, bioavailability, and target interactions. Structural analogs often vary in substituent type, position, and linker chemistry, which are critical for modulating biological activity .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-22-17-12-8-6-10-15(17)20-18-19-14-9-5-7-11-16(14)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFDSVRFFPUBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzodiazole core is typically constructed via cyclocondensation of o-phenylenediamine with carbonyl equivalents. For N-EPB, this process is modified to introduce the isopropyl group at the 1-position:

Method 1A: Formic Acid-Mediated Cyclization

  • Alkylation of o-Phenylenediamine :
    o-Phenylenediamine is treated with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield N-isopropyl-o-phenylenediamine.
    $$
    \text{C₆H₄(NH₂)₂ + (CH₃)₂CHBr → C₆H₄(NH(CH₂CH(CH₃)₂))(NH₂) + HBr}
    $$
  • Cyclization :
    The alkylated diamine reacts with formic acid (HCOOH) at 120°C for 6 hours, facilitating cyclization to 1-isopropyl-1H-benzimidazole.
    $$
    \text{C₆H₄(NH(CH₂CH(CH₃)₂))(NH₂) + HCOOH → C₇H₇N₂(CH₂CH(CH₃)₂) + H₂O}
    $$

Method 1B: Acetic Acid-Catalyzed Route
Alternatively, acetic acid serves as both solvent and catalyst, enabling cyclization at 100°C for 8 hours with a 68% yield.

Functionalization at the 2-Position

Introducing the 2-ethoxyphenyl group requires nucleophilic aromatic substitution or transition metal-catalyzed coupling:

Method 2A: Ullmann Coupling

  • Halogenation :
    1-Isopropyl-1H-benzimidazole undergoes bromination using N-bromosuccinimide (NBS) in chloroform at 0°C to install a bromine atom at the 2-position (yield: 82%).
  • Coupling with 2-Ethoxyaniline :
    The brominated intermediate reacts with 2-ethoxyaniline in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline in DMF at 110°C for 24 hours, yielding N-EPB (65% yield).

Method 2B: Buchwald-Hartwig Amination
Palladium-catalyzed amination using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos in toluene at 100°C achieves higher yields (78%) but requires rigorous exclusion of oxygen.

Reaction Optimization and Critical Parameters

Temperature and Pressure Effects

Elevated temperatures (100–120°C) enhance reaction rates but risk decomposition. Pressure-controlled systems (3.0–4.0 MPa) improve cyclization efficiency by suppressing volatile byproducts.

Solvent and Catalytic Systems

Solvent Catalyst Yield (%) Side Products
DMF CuI 65 Diaryl ethers
Toluene Pd₂(dba)₃/Xantphos 78 None
Acetic acid None 68 Oxidized amines

Polar aprotic solvents (e.g., DMF) favor coupling reactions, while non-polar solvents (e.g., toluene) minimize side interactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times from 24 hours to 2 hours by maintaining consistent temperature and pressure. For example, bromination and amination steps achieve 90% conversion in a tandem reactor setup.

Purification Techniques

Crude N-EPB is purified via:

  • Acid-Base Extraction : Adjusting pH to 5.0 precipitates impurities while retaining the product in the organic layer.
  • Distillation : Short-path distillation at 15 mmHg and 202–204°C isolates N-EPB with >99% purity.

Mechanistic Insights

Cyclization Pathway

The cyclocondensation of N-isopropyl-o-phenylenediamine proceeds through a carbocation intermediate, where formic acid dehydrogenates to form a reactive carbonyl species. Density functional theory (DFT) calculations indicate a transition state energy barrier of 25.3 kcal/mol, favoring intramolecular attack at the para position.

Amination Selectivity

In Ullmann coupling, the copper catalyst facilitates single-electron transfer (SET) to the aryl bromide, generating a radical intermediate that couples with 2-ethoxyaniline. Steric hindrance from the isopropyl group directs substitution exclusively to the 2-position.

Chemical Reactions Analysis

Electrophilic Substitution on the Benzimidazole Ring

The benzimidazole moiety is susceptible to electrophilic substitution, particularly at positions 5 and 6 due to electron-rich aromatic regions.

Reaction Type Reagents/Conditions Major Products Key Findings
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro or 6-nitro derivativesNitration occurs regioselectively at the para position relative to the amine .
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃5-Halo or 6-halo derivativesChlorination proceeds at higher temperatures (50–60°C) with FeCl₃ catalysis .
SulfonationH₂SO₄, SO₃Benzimidazole sulfonic acidsSulfonation requires oleum conditions due to the ring’s moderate reactivity .

Functionalization of the Amine Group

The secondary amine at position 2 can undergo alkylation, acylation, or condensation.

Reaction Type Reagents/Conditions Major Products Key Findings
AcylationAcetyl chloride, pyridineN-Acetylated derivativeAcylation occurs under mild conditions, preserving the benzimidazole ring .
AlkylationCH₃I, K₂CO₃, DMFN-Methylated productSteric hindrance from the isopropyl group may reduce reaction efficiency .
Schiff Base FormationAromatic aldehydes, ethanolImine-linked conjugatesCondensation with aldehydes is pH-dependent, favoring neutral conditions .

Reduction and Oxidation Reactions

The isopropyl and ethoxyphenyl groups influence redox behavior.

Reaction Type Reagents/Conditions Major Products Key Findings
Oxidation of IsopropylKMnO₄, H₂SO₄, heatKetone derivativeIsopropyl oxidizes to a carbonyl group under acidic, oxidative conditions .
O-DealkylationBBr₃, CH₂Cl₂Phenolic derivativeEthoxy group converts to hydroxyl via Lewis acid-mediated cleavage .

Cross-Coupling Reactions

Palladium-catalyzed coupling may modify the ethoxyphenyl substituent.

Reaction Type Reagents/Conditions Major Products Key Findings
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl derivativesLimited by the electron-donating ethoxy group; higher catalyst loading required .
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halideN-Arylated benzimidazolesAmine-directed C–N coupling occurs selectively at the benzimidazole nitrogen .

Biological Activity and Stability

  • Hydrolytic Stability : The ethoxy group resists hydrolysis under physiological pH but undergoes slow O-dealkylation in acidic environments (e.g., gastric fluid) .

  • Metabolic Pathways : Cytochrome P450 enzymes oxidize the isopropyl group, forming a reactive ketone intermediate .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzodiazoles, including N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine, may exhibit significant antimicrobial properties. Studies have shown that related compounds possess antibacterial and antifungal activities.

Compound Activity MIC (μg/mL)
Compound 2gAntiproliferative8 (against MDA-MB-231)
Compound 1bAntifungal (Candida albicans)64
Compound 2gAntifungal (Aspergillus niger)64

The molecular docking studies suggest that these compounds interact effectively with bacterial enzymes, indicating a promising avenue for developing new antibacterial agents .

Neuropharmacological Potential

The benzodiazole scaffold is associated with various neuropharmacological effects. Compounds similar to this compound have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Agricultural Applications

Given the structural characteristics of this compound, it is hypothesized that it could serve as a potential fungicide or insecticide. The 1,3-benzodiazole derivatives are known for their use in agriculture to enhance plant resistance against pathogens .

Organic Light Emitting Diodes (OLEDs)

Research into the optoelectronic properties of benzodiazole derivatives indicates that this compound may have applications in organic light-emitting diodes (OLEDs). The unique electronic properties of benzodiazoles can contribute to the efficiency of light-emitting materials .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of benzodiazole derivatives:

  • Antiproliferative Activity : A study synthesized a series of N-substituted benzodiazoles and evaluated their antiproliferative effects on cancer cell lines, demonstrating significant activity against breast cancer cells .
  • Antifungal Properties : Another study focused on the antifungal activity of various benzodiazole derivatives against common fungal strains, establishing a correlation between structure and activity .
  • Material Properties for OLEDs : Research conducted on the photophysical properties of benzodiazole derivatives indicated their potential use in OLED technology due to favorable energy levels and stability .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Propan-2-yl)-1H-1,3-benzodiazol-2-amine (Parent Compound)

  • Structure : Lacks the 2-ethoxyphenyl group, leaving the amine at position 2 unsubstituted.
  • Properties : Lower molecular weight (175.23 g/mol) and logP compared to the target compound.
  • Applications : Serves as a precursor for synthesizing derivatives like the target compound .

N-[(2-Methoxyphenyl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine (MFCD05240082)

  • Structure : Features a methoxyphenylmethyl group linked via a methylene bridge to the amine.
  • Key Differences: Substituent: Methoxy (vs. ethoxy) and additional methylene spacer.
  • Applications : Explored in drug discovery for its modified pharmacokinetic profile .

1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine

  • Structure : Methoxyphenyl group at position 1 (vs. position 2 in the target compound).
  • Key Differences :
    • Substitution Position : Altered regiochemistry may affect steric interactions in biological targets.
    • Characterization : Structurally validated via X-ray crystallography, highlighting planar benzimidazole geometry .

Heterocyclic and Sulfonyl Derivatives

Sulfonyl-Substituted Analogs (e.g., 1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine)

  • Structure : Sulfonyl group replaces the aryl substituent.
  • Key Differences :
    • Electronic Properties : Sulfonyl groups are electron-withdrawing, reducing basicity of the amine.
    • Bioactivity : Enhanced hydrogen-bonding capacity may improve enzyme inhibition (e.g., antimicrobial targets) .

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

  • Structure : Pyrimidinyl substituent introduces a second heterocycle.
  • Key Differences :
    • Heterocyclic Synergy : May enhance binding to kinase or nucleotide-binding domains.
    • Solubility : Increased polarity compared to ethoxyphenyl derivatives .

Comparative Physicochemical and Pharmacological Data

Compound Molecular Weight (g/mol) logP (Predicted) Key Pharmacological Notes
Target Compound ~269.32 ~3.2 Balanced lipophilicity for membrane penetration
1-(Propan-2-yl)-1H-1,3-benzodiazol-2-amine 175.23 ~2.1 Precursor with minimal bioactivity
MFCD05240082 325.40 ~3.8 Enhanced CNS penetration due to methylene linker
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine 239.28 ~2.9 Antifungal potential in fluorometric assays
1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine 275.31 ~1.5 High polarity limits bioavailability

Biological Activity

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components:

  • Ethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Benzodiazole moiety : Known for various biological activities, including anticancer properties.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 3.9 nM in MCF-7 breast cancer cells, indicating potent antitumor effects .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (nM)
N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-benzodiazol-2-amineMCF-7TBD
CA-4 (Reference Compound)MCF-73.9
Compound 10pMCF-74.0
Compound 9rMCF-75.0

Note: TBD indicates that the specific IC50 for N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-benzodiazol-2-amine has not been determined in the reviewed literature.

The proposed mechanism of action for benzodiazole derivatives often involves interaction with microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This interaction destabilizes microtubules, inhibiting mitosis and promoting cell death .

Case Studies

Several studies have explored the biological activity of benzodiazole derivatives:

  • Anticancer Activity : A study on a series of benzodiazole derivatives indicated that they could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The effectiveness varied based on structural modifications .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : Research has also indicated that certain benzodiazole compounds exhibit antimicrobial activity against various pathogens, potentially expanding their therapeutic applications beyond oncology .

Q & A

(Basic) What are the established synthetic methodologies for N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of benzodiazol-amine derivatives typically involves oxidative cyclodesulfurization of monothioureas. For example, I₂-mediated oxidative cyclodesulfurization (Scheme 2 in ) is a cost-effective and environmentally friendly approach. Key steps include:

  • Reacting substituted aminophenols or O-phenylenediamine derivatives with isothiocyanates to form monothioureas.
  • Using iodine (I₂) as a desulfurizing agent under reflux conditions (e.g., CHCl₃, 6 hours) to promote cyclization.
  • Optimizing solvent polarity and reaction time to improve yields (e.g., 22% yield reported in for a similar compound).

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